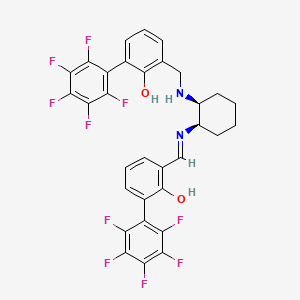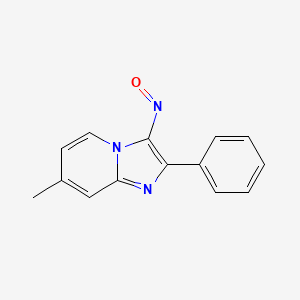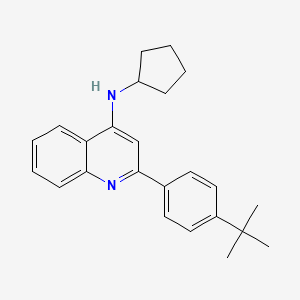
cis-1,2-Diaminocyclohexanesalalenligand
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Berkessel ligand, developed by Albrecht Berkessel’s laboratory, is a chiral ligand known for its application in catalytic enantioselective epoxidation of non-conjugated terminal double bonds using hydrogen peroxide as the oxidant . This ligand is particularly notable for its ability to provide a one-step route to enantiopure epoxides, which are important intermediates in the synthesis of bioactive compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The Berkessel ligand is synthesized through a multi-step process involving the reaction of cis-1,2-diaminocyclohexane with pentafluorobenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with titanium isopropoxide to yield the final ligand . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for the Berkessel ligand are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up involving larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The Berkessel ligand primarily undergoes catalytic reactions, particularly in the field of asymmetric epoxidation. It facilitates the oxidation of terminal olefins to form enantiopure epoxides . The ligand can also be involved in hydroxylation reactions, where it catalyzes the enantioselective hydroxylation of benzylic C-H bonds .
Common Reagents and Conditions
Oxidation Reactions: Hydrogen peroxide is commonly used as the oxidant in the presence of titanium isopropoxide and the Berkessel ligand.
Hydroxylation Reactions: Hydrogen peroxide is also used as the oxidant for hydroxylation reactions, with the Berkessel ligand and titanium complex serving as the catalyst.
Major Products
Aplicaciones Científicas De Investigación
The Berkessel ligand has a wide range of applications in scientific research:
Mecanismo De Acción
The Berkessel ligand exerts its effects through the formation of a chiral titanium complex, which facilitates the enantioselective oxidation of substrates. The ligand coordinates to the titanium center, creating a chiral environment that induces the selective formation of one enantiomer over the other . The molecular targets include terminal olefins and benzylic C-H bonds, and the pathways involved are primarily oxidative in nature .
Comparación Con Compuestos Similares
Similar Compounds
Jacobsen’s Catalyst: Another chiral ligand used for asymmetric epoxidation, but it typically requires more complex reaction conditions and has lower recyclability compared to the Berkessel ligand.
Sharpless Epoxidation Catalyst: Widely used for asymmetric epoxidation, but it often involves the use of more hazardous reagents and has a narrower substrate scope compared to the Berkessel ligand.
Uniqueness
The Berkessel ligand is unique due to its high enantioselectivity, recyclability, and the use of hydrogen peroxide as a green oxidant . It simplifies the synthesis of enantiopure epoxides and benzylic alcohols, making it a valuable tool in both academic and industrial settings .
Propiedades
Fórmula molecular |
C32H22F10N2O2 |
|---|---|
Peso molecular |
656.5 g/mol |
Nombre IUPAC |
2-[[[(1S,2R)-2-[[2-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)phenyl]methylideneamino]cyclohexyl]amino]methyl]-6-(2,3,4,5,6-pentafluorophenyl)phenol |
InChI |
InChI=1S/C32H22F10N2O2/c33-21-19(22(34)26(38)29(41)25(21)37)15-7-3-5-13(31(15)45)11-43-17-9-1-2-10-18(17)44-12-14-6-4-8-16(32(14)46)20-23(35)27(39)30(42)28(40)24(20)36/h3-8,11,17-18,44-46H,1-2,9-10,12H2/t17-,18+/m1/s1 |
Clave InChI |
NLJCGFOPEQFWQJ-MSOLQXFVSA-N |
SMILES isomérico |
C1CC[C@H]([C@H](C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O |
SMILES canónico |
C1CCC(C(C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)






![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)

![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)


